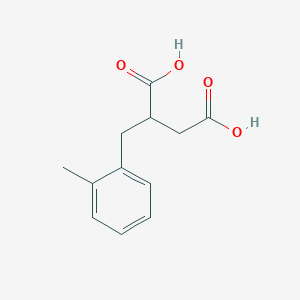

2-Methylbenzylsuccinic acid

描述

2-Methylbenzylsuccinic acid is an organic compound with the molecular formula C₁₂H₁₄O₄ It is a derivative of succinic acid, where one of the hydrogen atoms on the succinic acid backbone is replaced by a 2-methylbenzyl group

准备方法

Synthetic Routes and Reaction Conditions: 2-Methylbenzylsuccinic acid can be synthesized through several methods. One common approach involves the alkylation of succinic acid derivatives with 2-methylbenzyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dimethylformamide or dimethyl sulfoxide.

Industrial Production Methods: Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. For instance, the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to attach the 2-methylbenzyl group to the succinic acid backbone .

化学反应分析

Types of Reactions: 2-Methylbenzylsuccinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

Substitution: The aromatic ring in the 2-methylbenzyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of 2-methylbenzyl ketone or 2-methylbenzoic acid.

Reduction: Formation of 2-methylbenzyl alcohol.

Substitution: Formation of halogenated derivatives of this compound.

科学研究应用

Biochemical Research Applications

2-Methylbenzylsuccinic acid has been studied for its inhibitory effects on enzymes, particularly carboxypeptidase A (CPA). Research by Asante-Appiah et al. demonstrated that this compound can act as an inhibitor for CPA, a prototypic zinc protease. The study synthesized both racemic and optically active forms of the acid and evaluated their inhibitory activities, yielding significant findings regarding their binding affinities.

| Formulation | K(i) Value (µM) |

|---|---|

| Racemic | 0.28 |

| (R)-enantiomer | 0.15 |

| (S)-enantiomer | 17 |

This data indicates that while the incorporation of a methyl group was expected to enhance binding affinity, the results were contrary to this hypothesis, suggesting further investigation into structural modifications could be beneficial .

Environmental Applications

In environmental microbiology, this compound is recognized as a metabolite in the degradation pathways of aromatic compounds such as o-xylene. Studies have shown that it plays a role in regulating sulfate-reducing bacteria, which are crucial for bioremediation processes in contaminated environments.

Case Study: Degradation Pathways

A study outlined the metabolic pathway involving o-xylene degradation leading to the formation of this compound:

This pathway highlights the compound's significance in microbial metabolism and its potential use as a biomarker for assessing biodegradation processes in environmental samples .

Pharmaceutical Applications

The potential therapeutic applications of this compound are under investigation, particularly in the field of drug design. Its structural properties allow it to interact with various biological targets, making it a candidate for developing new pharmaceutical agents.

Industrial Applications

In industrial chemistry, succinic acid derivatives are utilized as precursors for synthesizing polymers, resins, and solvents. While specific applications of this compound are still being explored, its structural characteristics suggest potential uses in creating biodegradable materials and specialty chemicals.

Potential Uses in Polymer Chemistry

- Biodegradable Polymers : As a building block for creating environmentally friendly plastics.

- Resins : Utilized in coatings and adhesives due to their favorable chemical properties.

作用机制

The mechanism of action of 2-methylbenzylsuccinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or activator of certain enzymes, influencing metabolic processes. The compound’s structure allows it to fit into enzyme active sites, altering their activity and affecting downstream biochemical pathways .

相似化合物的比较

Succinic Acid: The parent compound, lacking the 2-methylbenzyl group.

2-Methylbenzoic Acid: Similar aromatic structure but lacks the succinic acid backbone.

Benzylsuccinic Acid: Similar structure but without the methyl group on the benzyl ring.

Uniqueness: 2-Methylbenzylsuccinic acid is unique due to the presence of both the succinic acid backbone and the 2-methylbenzyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

生物活性

2-Methylbenzylsuccinic acid (C12H14O4) is a compound of interest due to its biological activities and metabolic roles, particularly in the context of environmental microbiology and biochemistry. This article explores its biological activity, focusing on its metabolic pathways, effects on microbial communities, and potential applications.

Chemical Structure and Properties

This compound is an aromatic dicarboxylic acid that can be derived from the degradation of o-xylene. Its structure consists of a succinic acid backbone with a methylbenzyl substituent, which influences its solubility and reactivity in biological systems.

Metabolic Pathways

Recent studies indicate that this compound is a significant metabolite in the anaerobic degradation of o-xylene by certain bacteria. The pathway can be summarized as follows:

- Starting Compound : o-Xylene

- Intermediate : this compound

- End Products : 2-Methylphenylitaconic acid

This transformation illustrates the compound's role as an intermediate in microbial metabolism under anaerobic conditions, particularly in environments contaminated with aromatic hydrocarbons .

Microbial Interactions

This compound has been shown to influence the activity of sulfate-reducing bacteria (SRB). These bacteria play a crucial role in biogeochemical cycles and can be stimulated by metabolites such as this compound, enhancing their ability to degrade environmental pollutants .

Toxicity and Safety

The compound exhibits some level of toxicity, classified as harmful if swallowed (H302) and causes skin irritation (H315). This necessitates caution when handling it in laboratory or industrial settings .

Case Study 1: Anaerobic Metabolism of Aromatic Compounds

A study demonstrated that anaerobic bacteria could metabolize o-xylene through a series of reactions leading to the production of this compound. This process was monitored using mass spectrometry, confirming the compound's role as an intermediary in the degradation pathway .

| Condition | % Recovery as 14CO2 | Total Recovery (%) |

|---|---|---|

| Active Culture | 54 | 79 |

| Sulfate-free Medium | 6 | 84 |

| Sterile Control | 0 | 88 |

This table illustrates how different conditions affect the recovery rates of carbon dioxide during the metabolism of aromatic compounds, highlighting the efficiency of microbial communities in utilizing this compound.

Case Study 2: Regulation of Sulfate-Reducing Bacteria

Research has indicated that this compound can regulate sulfate-reducing bacteria's activity. This regulation is essential for maintaining ecological balance in sulfur cycles within anaerobic environments .

属性

IUPAC Name |

2-[(2-methylphenyl)methyl]butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-8-4-2-3-5-9(8)6-10(12(15)16)7-11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWVINOHIVDSEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50971716 | |

| Record name | 2-[(2-Methylphenyl)methyl]butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19263-11-7, 5628-49-9 | |

| Record name | 2-Methylbenzylsuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019263117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC126994 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(2-Methylphenyl)methyl]butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-methylphenyl)methyl]butanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLBENZYLSUCCINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/494FR0ZE11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。